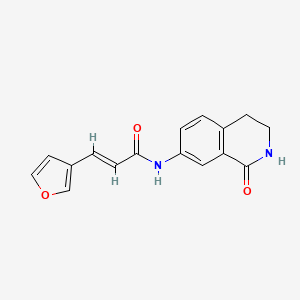
(2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide is a synthetic organic compound that features a furan ring, an isoquinoline derivative, and an acrylamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide typically involves the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline derivative can be synthesized through Pictet-Spengler condensation of an appropriate amine with an aldehyde.
Acrylamide Formation: The acrylamide moiety can be introduced via a reaction between an acrylate ester and an amine.
Coupling Reaction: The final step involves coupling the furan ring with the acrylamide-isoquinoline intermediate under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated or nitrated furans.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with furan and isoquinoline structures can act as ligands in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the acrylamide moiety.
Antimicrobial Activity: Possible antimicrobial properties due to the furan ring.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific pathways.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide would depend on its specific biological target. Generally, the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The furan and isoquinoline rings may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide: Similar structure but with a propionamide moiety.
(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide: Similar structure but with a butyramide moiety.
Uniqueness
The unique combination of the furan ring, isoquinoline derivative, and acrylamide moiety in (2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide may confer distinct biological activities and chemical reactivity, making it a compound of interest for further research.
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(4-1-11-6-8-21-10-11)18-13-3-2-12-5-7-17-16(20)14(12)9-13/h1-4,6,8-10H,5,7H2,(H,17,20)(H,18,19)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRFVEWYWDHKJR-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
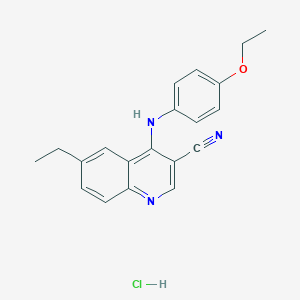
![1-(3-chlorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2778103.png)
![1-(4-Methoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2778105.png)
![2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2778106.png)
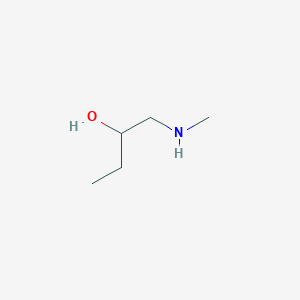
![(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2778108.png)
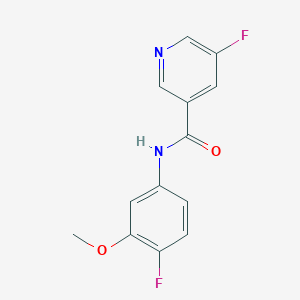
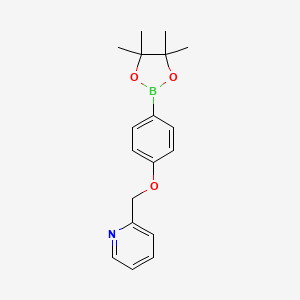
![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2778112.png)
![ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2778113.png)
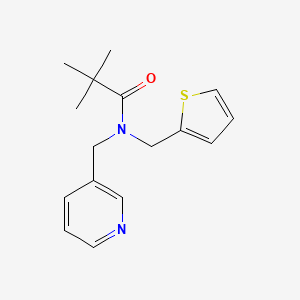
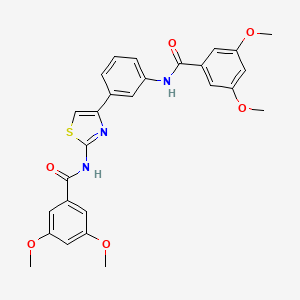
![N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2778118.png)
![6-Cyclopropyl-3-{2-[(7-fluoroquinazolin-4-yl)amino]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2778121.png)
